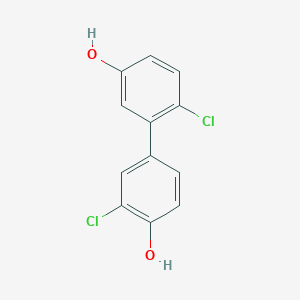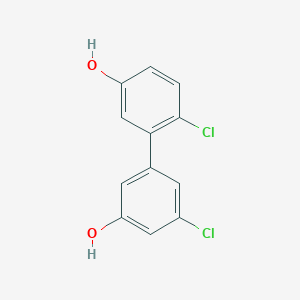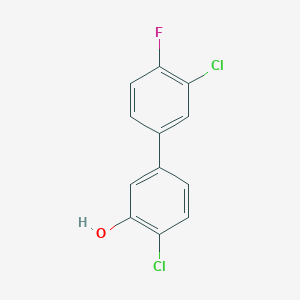![molecular formula C14H9ClOS B6381491 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% CAS No. 1262003-07-5](/img/structure/B6381491.png)
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% (4-BTPC-95) is a chemical compound that has a wide range of applications in scientific research. It is a yellowish-brown solid with a melting point of 85-87°C, and a boiling point of 253-255°C. 4-BTPC-95 is soluble in ethanol and acetone, and is insoluble in water. It is a synthetic compound commonly used in organic synthesis, and is often used as a reagent in various laboratory experiments.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis, and has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of various polymers, such as polyurethanes and polyethylene. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is used in the synthesis of various metal complexes, and has been used in the synthesis of various catalysts.
Mechanism of Action
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% acts as a nucleophilic reagent in organic synthesis. In particular, it acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% with an electrophile results in the formation of a covalent bond between the two molecules. This covalent bond is formed when the electron-rich 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% molecule donates its electrons to the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% have not been extensively studied. However, it is known that 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not toxic to humans and can be safely used in laboratory experiments. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% does not have any known mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is an inexpensive reagent, and is readily available from chemical suppliers. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is relatively stable, and is not easily degraded by light or air. On the other hand, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is not soluble in water, and therefore it cannot be used in aqueous solutions. Additionally, 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is a relatively weak nucleophile, and therefore it is not suitable for use in reactions requiring strong nucleophiles.
Future Directions
There are several potential future directions for research involving 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. One potential direction is to investigate the use of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be conducted on the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%. Finally, research could be conducted on the potential uses of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% in the synthesis of various metal complexes and catalysts.
Synthesis Methods
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95% is synthesized by the reaction of 4-chloro-2-benzothiophene and 2-chlorophenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually between 1-2 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from ethanol or acetone.
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQSJDPZFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

